molecular formula C31H30O10 B1263089 Moromycin B

Moromycin B

Cat. No. B1263089
M. Wt: 562.6 g/mol
InChI Key: IVVLBSCKLIYBCU-GEMPFEMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Moromycin B is an angucycline that consists of tetrangomycin linked to a deoxy sugar moiety at position 9 via a C-glycosidic bond. It is isolated from Streptomyces sp.KY002 and exhibits cytotoxicity against human lung cancer and MCF-7 human breast cancer cells. It has a role as an antineoplastic agent and an antimicrobial agent. It is a C-glycosyl compound and an angucycline antibiotic. It derives from a tetrangomycin.

Scientific Research Applications

Anticancer Properties

Moromycin B, identified as a C-glycosylangucycline-type antibiotic, has demonstrated significant cytotoxicity against human lung cancer (H-460) and breast cancer (MCF-7) cells. This highlights its potential as a novel anticancer agent (Abdelfattah et al., 2008).

Mechanism of Action in Cancer Cells

Moromycin B is part of a class of polyketone compounds that have been studied for their structure-activity relationship in human colorectal cancer cells. These compounds, including Moromycin B, have shown promising results in inhibiting cancer cell proliferation, migration, and invasion, especially through the PI3K/AKT signaling pathway (Li et al., 2022).

properties

Product Name

Moromycin B

Molecular Formula

C31H30O10

Molecular Weight

562.6 g/mol

IUPAC Name

(3R)-9-[(1R,3R,5S,8S,10R,12R,14R)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C31H30O10/c1-12-18(32)8-22-30(39-12)41-29-13(2)38-20(9-21(29)40-22)15-6-7-17-25(26(15)34)28(36)16-5-4-14-10-31(3,37)11-19(33)23(14)24(16)27(17)35/h4-7,12-13,20-22,29-30,34,37H,8-11H2,1-3H3/t12-,13+,20+,21+,22-,29+,30-,31+/m0/s1

InChI Key

IVVLBSCKLIYBCU-GEMPFEMJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H](C[C@@H](O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7CC(=O)[C@@H](O[C@H]7O2)C

Canonical SMILES

CC1C2C(CC(O1)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(=O)C(OC7O2)C

synonyms

moromycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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